An In-depth Technical Guide on the Physicochemical Characteristics of 2-(2-Heptynylthio)-phenol acetate
An In-depth Technical Guide on the Physicochemical Characteristics of 2-(2-Heptynylthio)-phenol acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Heptynylthio)-phenol acetate is a multifaceted organic molecule that incorporates a phenol acetate, a thioether linkage, and a terminal alkyne. This unique combination of functional groups suggests a range of potential chemical reactivities and biological activities. The presence of the phenol acetate moiety is common in compounds with biological effects, while the thioether and alkynyl groups are known to participate in various organic transformations and may contribute to interactions with biological targets. This document provides a detailed overview of its predicted physicochemical characteristics, proposed experimental protocols for its synthesis and analysis, and a discussion of its potential biological significance.
Physicochemical Characteristics
While specific experimental values for 2-(2-Heptynylthio)-phenol acetate are not available, its properties can be predicted based on its structural components. The molecule's character is shaped by the aromatic phenol acetate, the flexible heptynyl thioether chain, and the reactive alkyne group.
Table 1: Physicochemical Properties of 2-(2-Heptynylthio)-phenol acetate
| Property | Value | Source/Basis |
| IUPAC Name | 2-(Hept-2-yn-1-ylthio)phenyl acetate | Nomenclature |
| Molecular Formula | C₁₅H₁₈O₂S | [1] |
| Molecular Weight | 262.37 g/mol | [1] |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | Analogy to similar thioether and phenyl acetate compounds.[2] |
| Melting Point | Not available (Predicted to be low) | Based on related phenyl acetates which can be liquids or low-melting solids.[3] |
| Boiling Point | Not available (Predicted to be > 200 °C at atmospheric pressure) | High molecular weight and presence of polarizable sulfur and ester groups suggest a high boiling point.[3][4] |
| Solubility | Predicted to be soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) and insoluble in water. | The long alkyl chain and aromatic ring decrease water solubility, while the overall structure is compatible with organic solvents.[4] |
| SMILES | CCCCC#CCSC1=CC=CC=C1OC(C)=O | [1] |
| InChIKey | GXMBHQRROXQUJS-UHFFFAOYSA-N | [1] |
Experimental Protocols
The following are detailed, proposed methodologies for the synthesis and characterization of 2-(2-Heptynylthio)-phenol acetate.
The synthesis of 2-(2-Heptynylthio)-phenol acetate can be envisioned as a two-step process starting from 2-mercaptophenol. The first step involves the S-alkynylation of the thiol group, followed by the acetylation of the phenolic hydroxyl group.
Step 1: Synthesis of 2-(Hept-2-yn-1-ylthio)phenol
This step involves the nucleophilic substitution of a leaving group on a heptynyl derivative by the thiophenolate anion.
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Materials: 2-mercaptophenol, 1-bromo-2-heptyne (or a similar electrophilic heptynyl derivative), a suitable base (e.g., sodium hydroxide, potassium carbonate), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile).
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Procedure:
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Dissolve 2-mercaptophenol in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add the base portion-wise at room temperature and stir for 30 minutes to form the thiophenolate.
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Slowly add a solution of 1-bromo-2-heptyne in the same solvent to the reaction mixture.
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Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Step 2: Acetylation of 2-(Hept-2-yn-1-ylthio)phenol
This step involves the esterification of the phenolic hydroxyl group.
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Materials: 2-(Hept-2-yn-1-ylthio)phenol, acetic anhydride, a base catalyst (e.g., pyridine or triethylamine), and a suitable solvent (e.g., dichloromethane).
-
Procedure:
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Dissolve the purified 2-(hept-2-yn-1-ylthio)phenol in the solvent in a round-bottom flask.
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Add the base catalyst, followed by the slow addition of acetic anhydride at 0 °C.
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Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The resulting 2-(2-Heptynylthio)-phenol acetate can be further purified by column chromatography if necessary.
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A standard workflow for the structural confirmation and purity assessment of the synthesized compound would involve a combination of spectroscopic and chromatographic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: To determine the number and environment of protons. Expected signals would include those from the aromatic ring, the methylene group adjacent to the sulfur, the acetyl group, and the heptynyl chain.
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¹³C NMR: To identify the number and types of carbon atoms.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups. Key expected vibrational bands include the C=O stretch of the ester, the C≡C stretch of the alkyne, and C-S stretching vibrations.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Table 2: Predicted Spectral Data for 2-(2-Heptynylthio)-phenol acetate
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ 7.0-7.5 (m, 4H, Ar-H), 3.7-3.9 (t, 2H, S-CH₂), 2.3 (s, 3H, COCH₃), 2.1-2.3 (m, 2H, C≡C-CH₂), 1.2-1.6 (m, 4H, -(CH₂)₂-), 0.9 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 169-171 (C=O), 148-152 (Ar-C-O), 120-135 (Ar-C), 80-90 (C≡C), 70-80 (C≡C), 30-40 (S-CH₂), 20-30 (alkyl chain carbons), 21 (COCH₃), 14 (-CH₃) |
| IR (thin film) | ν ~2250 cm⁻¹ (C≡C stretch, weak), ~1760 cm⁻¹ (C=O stretch, strong), ~1200 cm⁻¹ (C-O stretch), ~750 cm⁻¹ (C-S stretch) |
| Mass Spec (EI) | M⁺ at m/z = 262, fragments corresponding to loss of acetyl group, cleavage of the thioether linkage. |
Potential Biological Significance and Signaling Pathways
While the specific biological activity of 2-(2-Heptynylthio)-phenol acetate has not been reported, its structural motifs suggest potential for several biological effects. Phenolic compounds are well-known for their antioxidant properties.[5][6] The presence of a thioether and an electrophilic alkyne could also lead to interactions with biological nucleophiles, potentially modulating enzyme activity or signaling pathways.
Given the electrophilic nature of the alkyne, a plausible mechanism of action could involve covalent modification of cysteine residues in proteins. This could impact various signaling pathways. For instance, it might modulate the activity of kinases or transcription factors that are regulated by their redox state or by direct covalent modification. A hypothetical signaling pathway could involve the inhibition of a pro-inflammatory transcription factor, such as NF-κB, through covalent modification of a critical cysteine residue in one of its subunits, thereby preventing its translocation to the nucleus and subsequent activation of inflammatory gene expression.
Visualizations
Caption: Proposed two-step synthesis of 2-(2-Heptynylthio)-phenol acetate.
Caption: Standard analytical workflow for compound characterization.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Phenyl acetate | CH3COOC6H5 | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenyl acetate - Wikipedia [en.wikipedia.org]
- 4. 2-Phenylethyl Acetate | C10H12O2 | CID 7654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
